2-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)aniline
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Overview
Description
2-(5a,6,7,8,9,9a-Hexahydro-4H-thieno[3,2-c]chromen-4-yl)aniline is a complex organic compound with the molecular formula C17H19NOS This compound is characterized by its unique structure, which includes a thieno[3,2-c]chromene core fused with an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)aniline typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5a,6,7,8,9,9a-Hexahydro-4H-thieno[3,2-c]chromen-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could introduce a variety of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-(5a,6,7,8,9,9a-Hexahydro-4H-thieno[3,2-c]chromen-4-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound’s unique structure makes it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)aniline involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it might bind to enzymes or receptors, altering their activity and thereby influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(5a,6,7,8,9,9a-Hexahydro-4H-thieno[3,2-c]chromen-4-yl)phenylamine
- 1,4-Dihydroxy-6,6,9a-trimethyl-4,5,5a,6,7,8,9,9a-octahydronaphtho[1,2-c]furan-3(1H)-one
Uniqueness
Compared to similar compounds, 2-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)aniline stands out due to its specific structural features and the presence of both thieno[3,2-c]chromene and aniline moieties.
Properties
IUPAC Name |
2-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c18-14-7-3-1-5-11(14)16-13-9-10-20-17(13)12-6-2-4-8-15(12)19-16/h1,3,5,7,9-10,12,15-16H,2,4,6,8,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTAIIORPJWNIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3=C(C=CS3)C(O2)C4=CC=CC=C4N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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